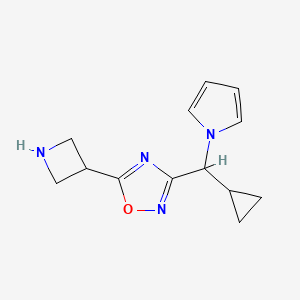
5-(azetidin-3-yl)-3-(cyclopropyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(azetidin-3-yl)-3-(cyclopropyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains an azetidine ring, a cyclopropyl group, a pyrrole moiety, and an oxadiazole ring, making it a versatile molecule for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(azetidin-3-yl)-3-(cyclopropyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring. The azetidine and pyrrole moieties are then introduced through subsequent reactions involving cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(azetidin-3-yl)-3-(cyclopropyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced derivatives.
Scientific Research Applications
5-(azetidin-3-yl)-3-(cyclopropyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 5-(azetidin-3-yl)-3-(cyclopropyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(azetidin-3-yl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole
- 5-(azetidin-3-yl)-3-(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazole
- 5-(azetidin-3-yl)-3-(cyclopropyl(1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 5-(azetidin-3-yl)-3-(cyclopropyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazole lies in its combination of structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H16N4O |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-3-[cyclopropyl(pyrrol-1-yl)methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H16N4O/c1-2-6-17(5-1)11(9-3-4-9)12-15-13(18-16-12)10-7-14-8-10/h1-2,5-6,9-11,14H,3-4,7-8H2 |
InChI Key |
ZFCJLVMQFLMLND-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=NOC(=N2)C3CNC3)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]acetamide](/img/structure/B14877636.png)
![N-benzyl-N'-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}ethanediamide](/img/structure/B14877638.png)
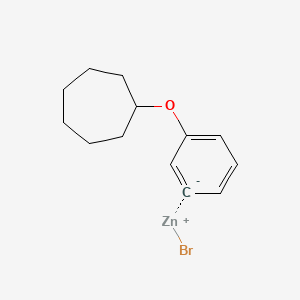
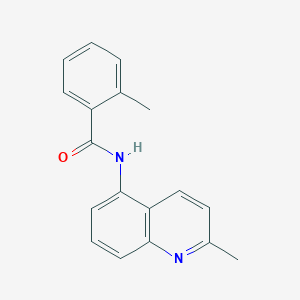
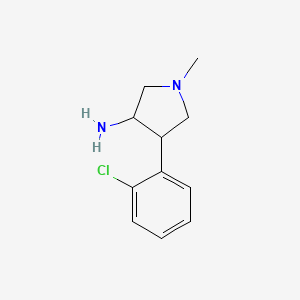
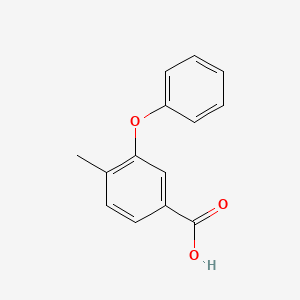
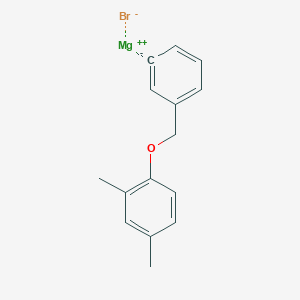
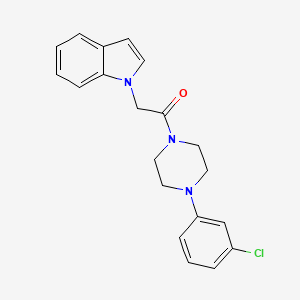

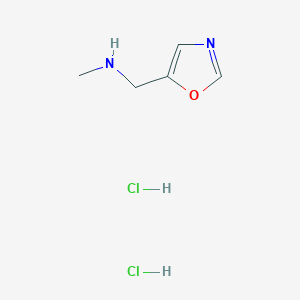
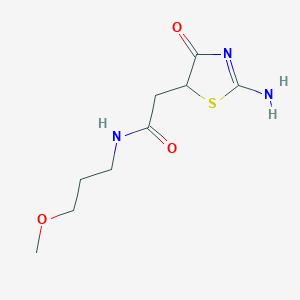
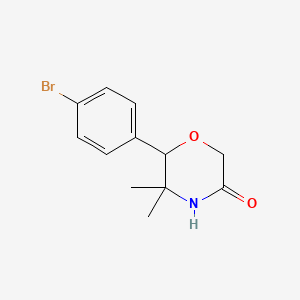
![3-Phenylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14877703.png)
![2-[(Di-n-propylamino)methyl]phenylZinc bromide](/img/structure/B14877706.png)
